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7-Isoleucine-aiii - 52498-25-6

7-Isoleucine-aiii

Catalog Number: EVT-352032
CAS Number: 52498-25-6
Molecular Formula: C43H68N12O9
Molecular Weight: 897.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

7-Isoleucine-aiii is a compound derived from isoleucine, an essential branched-chain amino acid. Isoleucine plays a critical role in various physiological processes, including protein synthesis, energy production, and immune function. It is particularly important for muscle metabolism and regulation of blood sugar levels. The compound's classification falls within the category of amino acids, specifically as a branched-chain amino acid alongside leucine and valine.

Source and Classification

Isoleucine is primarily sourced from dietary proteins and can be synthesized in microorganisms through specific biosynthetic pathways. In bacteria such as Escherichia coli, isoleucine biosynthesis begins with threonine, which undergoes deamination to yield α-ketobutyrate. This intermediate is then converted into isoleucine through a series of enzymatic reactions involving multiple enzymes, including threonine deaminase and α-isopropylmalate synthase .

Classification
  • Type: Amino Acid
  • Group: Essential Amino Acids
  • Chemical Formula: C₆H₁₃NO₂
  • Molecular Weight: 131.17 g/mol
Synthesis Analysis

The synthesis of 7-Isoleucine-aiii can be achieved through various methods, primarily focusing on microbial fermentation or chemical synthesis.

Microbial Fermentation

  1. Organism Selection: Common organisms used include Corynebacterium glutamicum and genetically modified strains of E. coli.
  2. Genetic Engineering: Transforming these organisms with specific genes (e.g., encoding threonine dehydratase) enhances their ability to produce isoleucine.
  3. Cultivation Conditions: The organisms are cultured under conditions that promote the synthesis of isoleucine, often supplemented with precursors like glucose or threonine .

Chemical Synthesis

Chemical synthesis involves multi-step reactions that can convert simpler organic compounds into isoleucine derivatives. This may include:

  • Starting Materials: Utilizing acetic acid and ammonia.
  • Reagents: Employing catalysts to facilitate reactions such as amination and esterification.
Molecular Structure Analysis

The molecular structure of 7-Isoleucine-aiii reflects its classification as an amino acid with a branched chain.

Structural Data

  • IUPAC Name: (2S,3S)-2-amino-3-methylpentanoic acid
  • SMILES Notation: CCC@HC@HC(O)=O
  • InChI Key: AGPKZVBTJJNPAG-WHFBIAKZSA-N

Structural Features

  • Contains an amino group (-NH₂), carboxylic acid group (-COOH), and a branched hydrocarbon chain.
  • The stereochemistry at the second and third carbon atoms contributes to its activity as an amino acid.
Chemical Reactions Analysis

7-Isoleucine-aiii participates in various biochemical reactions crucial for metabolism:

  1. Transamination Reactions: Involves the transfer of an amino group to α-keto acids, leading to the formation of other amino acids.
  2. Decarboxylation: Can undergo decarboxylation to yield branched-chain fatty acids.
  3. Biosynthetic Pathways: Functions as a precursor in synthesizing other important biomolecules, including neurotransmitters.

Technical Details

The reactions are catalyzed by specific enzymes such as branched-chain amino acid aminotransferases, which facilitate the conversion between different amino acids.

Mechanism of Action

The mechanism of action for 7-Isoleucine-aiii involves its role in protein synthesis and metabolic regulation:

  1. Protein Incorporation: Isoleucine is incorporated into proteins during translation, influencing muscle repair and growth.
  2. Energy Production: It contributes to energy production via catabolic pathways that yield intermediates for the citric acid cycle.
  3. Regulation of Blood Sugar: Isoleucine aids in glucose metabolism by promoting insulin secretion .

Data Insights

Studies indicate that adequate levels of isoleucine can enhance exercise performance and recovery by improving muscle protein synthesis rates.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder.
  • Solubility: Soluble in water; slightly soluble in alcohol.
  • Melting Point: Approximately 113–116 °C.

Chemical Properties

  • pKa Values: The carboxyl group typically has a pKa around 2.3, while the amino group has a pKa around 9.1.
  • Stability: Stable under standard conditions but may degrade under extreme pH or temperature.
Applications

7-Isoleucine-aiii has several scientific applications:

  1. Nutritional Supplements: Used in dietary supplements aimed at enhancing athletic performance and recovery.
  2. Pharmaceuticals: Investigated for potential therapeutic roles in metabolic disorders and muscle-wasting diseases.
  3. Biotechnology: Employed in genetic engineering to enhance microbial production of isoleucine for industrial applications .
Biosynthesis Pathways & Evolutionary Origins

Canonical vs. Non-Canonical Biosynthetic Routes in Prokaryotic Systems

The biosynthesis of isoleucine exemplifies the metabolic diversity observed across prokaryotes. The canonical threonine-dependent pathway initiates with L-threonine deamination by threonine deaminase (IlvA), producing 2-ketobutyrate (2-KB). This intermediate then undergoes sequential reactions catalyzed by acetohydroxy acid synthase (IlvBH), ketol-acid reductoisomerase (IlvC), dihydroxy acid dehydratase (IlvD), and branched-chain aminotransferase (IlvE) to yield isoleucine [1] [9]. This route is conserved in γ-proteobacteria like Escherichia coli, where it is tightly regulated via feedback inhibition of IlvA and IlvBH by isoleucine and valine [9].

In contrast, non-canonical pathways have evolved in specific bacterial lineages. Leptospira spp. employ a distinct "pyruvate pathway" that bypasses threonine. Class I Leptospira strains utilize the canonical route, while Class II strains combine both threonine-dependent and pyruvate pathways. Class III strains exclusively rely on the pyruvate pathway, which condenses pyruvate with acetyl-CoA—mirroring the initial step of leucine biosynthesis—to generate citramalate, subsequently converted to 2-KB [3]. This pathway demonstrates convergent evolution of citramalate synthase (CimA), an enzyme structurally analogous to leucine biosynthetic enzymes but functionally co-opted for isoleucine synthesis [3] [7].

Metabolic partitioning between these routes is ecologically significant. The pyruvate pathway in Leptospira operates independently of leucine-mediated regulation, enabling nitrogen conservation in nutrient-limited environments. Similarly, anaerobic archaea utilize reductive carboxylation of propionyl-CoA to form 2-KB, leveraging enzymes analogous to those in acetate assimilation pathways [7].

Table 1: Diversity of Isoleucine Biosynthetic Pathways in Prokaryotes

Organism GroupPrimary PathwayKey Initial EnzymeRegulatory Mechanism
Escherichia coli (γ-proteobacteria)Threonine-dependentThreonine deaminase (IlvA)Feedback inhibition by Ile, Val
Leptospira Class IThreonine-dependentThreonine deaminaseNot characterized
Leptospira Class IIHybrid (Threonine + Pyruvate)Citramalate synthase (CimA)Independent of Leu regulation
Leptospira Class IIIPyruvate-dependentCitramalate synthase (CimA)Independent of Leu regulation
Anaerobic archaeaPropionyl-CoA reductive carboxylationPyruvate formate-lyase (PFL)Oxygen-dependent enzyme activation

Underground Metabolic Networks Supporting 7-Isoleucine-aiii Production

"Underground metabolism" refers to latent biochemical routes enabled by enzyme promiscuity, which become essential when canonical pathways are disrupted. In E. coli, deletion of threonine deaminases (IlvA, TdcB) forces reliance on such underground networks for 2-KB production. Under aerobic conditions, cystathionine γ-synthase (MetB)—normally committed to methionine biosynthesis—exhibits promiscuous activity toward O-succinyl-L-homoserine. This side reaction cleaves the substrate to yield 2-KB, homocysteine, and succinate, effectively rerouting methionine precursors toward isoleucine synthesis [1] [5]. Genetic evidence confirms this mechanism: deletion of metA (encoding homoserine O-succinyltransferase) abolishes 2-KB production in E. coli Δ5 mutants [1].

Anaerobic conditions unveil a second underground pathway dependent on pyruvate formate-lyase (PFL). This enzyme typically converts pyruvate to acetyl-CoA and formate but can accept propionyl-CoA to generate 2-KB [1] [5]. Remarkably, this route contributes significantly to isoleucine biosynthesis in wild-type E. coli when propionate is available, demonstrating that underground metabolism is not merely a backup system but a nutritional flexibility adaption [5]. Isotopic tracing studies show that >30% of cellular isoleucine derives from propionyl-CoA in propionate-supplemented anaerobic cultures [1].

These underground pathways exemplify metabolic redundancy. Their activity depends on:

  • Substrate accumulation: Reduced cysteine pools in metB mutants favor O-succinyl-L-homoserine cleavage over cystathionine formation.
  • Environmental triggers: Oxygen limitation activates PFL, enabling propionyl-CoA assimilation.
  • Regulatory release: Removal of canonical enzymes eliminates competitive flux [1] [5].

Table 2: Underground Enzymes Supporting Isoleucine Biosynthesis

EnzymeCanonical FunctionPromiscuous ActivityConditionProduct
Cystathionine γ-synthase (MetB)Cystathionine synthesis from O-succinyl-L-homoserine + CysCleavage of O-succinyl-L-homoserine without CysAerobic2-Ketobutyrate, homocysteine
Pyruvate formate-lyase (PFL)Pyruvate → Acetyl-CoA + FormatePropionyl-CoA + Formate → 2-KetobutyrateAnaerobic2-Ketobutyrate
Serine deaminases (SdaA/SdaB)Serine → PyruvateThreonine → 2-KetobutyrateAerobic (low efficiency)2-Ketobutyrate

Evolutionary Conservation of Enzymatic Promiscuity in α-Ketoacid Metabolism

Enzymatic promiscuity—the ability to catalyze secondary reactions—is a cornerstone of underground metabolism and likely represents an evolutionary relic. Aminotransferases (ATs), which catalyze α-ketoacid/amino acid interconversions, illustrate this principle. The branched-chain aminotransferase (BCAT) family diverged before the Last Universal Common Ancestor (LUCA) and retains broad substrate specificity across domains of life [2] [8]. BCATs transaminate all three branched-chain α-keto acids (BCKAs): 4-methyl-2-oxopentanoate (from leucine), 3-methyl-2-oxobutanoate (from valine), and 2-oxo-3-methylvalerate (from isoleucine) [8] [10].

Structural analyses reveal that AT promiscuity stems from flexible substrate-binding pockets. For example, the active site of E. coli BCAT accommodates varied aliphatic side chains through hydrophobic residues (Val37, Trp138, Leu309) that permit minor side-chain rearrangements [2]. This flexibility enables the recruitment of ATs into underground pathways, as observed when ilvE deletions in Bacillus subtilis are compensated by elevated activity of glutamate-dependent AspAT (Aat) on BCKAs [7] [8].

The evolutionary persistence of promiscuity is evidenced by:

  • Paralog divergence: Ancient duplication events generated specialized ATs (e.g., IlvE for biosynthesis vs. BcaT for catabolism), yet cross-reactivity persists. Arabidopsis BCAT3 participates in glucosinolate synthesis by transaminating methionine-derived 4-methylthio-2-oxobutanoate—a reaction absent in bacterial homologs [2] [10].
  • Non-enzymatic precursors: Prebiotic transamination between pyruvate and alanine, catalyzed by metal ions or pyridoxal, suggests that modern ATs evolved from generalist ancestors [2].
  • Metabolic network resilience: In Saccharomyces cerevisiae, 12 distinct ATs can compensate for the loss of canonical branched-chain ATs, underscoring functional redundancy [7].

Table 3: Evolutionary Conservation of Aminotransferase Promiscuity

Enzyme ClassOrganismPrimary Substrate(s)Promiscuous Substrate(s)Biological Role
BCAT (Branched-chain)E. coliAll BCKAs4-Methylthio-2-oxobutanoateIle/Val/Leu biosynthesis
AspAT (Aspartate)Bacillus subtilisOxaloacetate2-Oxo-3-methylvalerate (Ile precursor)Underground Ile synthesis
AroAT (Aromatic)Arabidopsis thalianaPhenylpyruvate, TyrosineMethionineDefense compound biosynthesis
BCAT3Solanum lycopersicumLeucine, Valine4-Methyl-2-oxopentanoateFruit volatile synthesis

The patchwork model of pathway evolution posits that modern metabolic networks assembled from generalist enzymes recruited from diverse routes. Isoleucine biosynthesis exemplifies this: citramalate synthase (CimA) in Leptospira Class III shares structural homology with leucine biosynthetic enzymes but was co-opted for isoleucine synthesis [3] [7]. Similarly, the anaerobic 2-KB pathway via PFL mirrors the reductive carboxylation of acetate to pyruvate—a pathway hypothesized to predate oxygenic photosynthesis [1] [7]. These observations underscore that enzymatic promiscuity is not a biochemical aberration but a fundamental driver of metabolic innovation.

Properties

CAS Number

52498-25-6

Product Name

7-Isoleucine-aiii

IUPAC Name

(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid

Molecular Formula

C43H68N12O9

Molecular Weight

897.1 g/mol

InChI

InChI=1S/C43H68N12O9/c1-7-24(5)34(40(61)51-31(20-27-21-47-22-49-27)41(62)55-18-10-12-32(55)38(59)54-35(42(63)64)25(6)8-2)53-37(58)30(19-26-13-15-28(56)16-14-26)50-39(60)33(23(3)4)52-36(57)29(44)11-9-17-48-43(45)46/h13-16,21-25,29-35,56H,7-12,17-20,44H2,1-6H3,(H,47,49)(H,50,60)(H,51,61)(H,52,57)(H,53,58)(H,54,59)(H,63,64)(H4,45,46,48)/t24-,25-,29-,30-,31-,32-,33-,34-,35-/m0/s1

InChI Key

MOLXDYACMRLMMF-GIBVOHFOSA-N

SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)N

Synonyms

7-Ile-angiotensin III
7-isoleucine-AIII
AIII, Ile(7)-
angiotensin III, Ile(7)-
angiotensin III, isoleucine(7)-

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)N

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